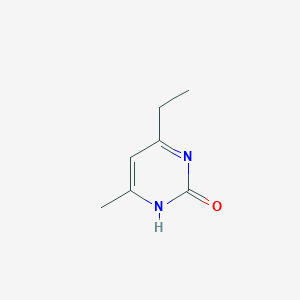

6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one is a heterocyclic compound with the molecular formula C7H10N2O. It belongs to the class of dihydropyrimidinones, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one can be achieved through the Biginelli reaction, a three-component condensation reaction involving an aldehyde, a β-ketoester, and urea or thiourea. This reaction typically requires acidic conditions and can be catalyzed by various Lewis acids or solid acid catalysts . For instance, the reaction between ethyl acetoacetate, acetaldehyde, and urea under solvent-free conditions using a Ziegler–Natta catalyst system has been reported .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the Biginelli reaction for higher yields and shorter reaction times. This can be achieved by using heterogeneous catalysts such as Montmorillonite-KSF or graphite, which are reusable and environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions

6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyrimidinones.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents and temperatures to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions include various substituted dihydropyrimidinones and pyrimidinones, which can have significant biological and pharmaceutical activities .

Applications De Recherche Scientifique

Biological Activities

The biological activities of 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one are extensive:

- Anticancer Activity : Studies have demonstrated that derivatives of dihydropyrimidinones exhibit significant antiproliferative effects against various cancer cell lines, including human promyelocytic leukemia cells (HL-60). For instance, compounds synthesized from this scaffold showed IC50 values comparable to established anticancer agents .

- Antiviral Properties : Certain dihydropyrimidinones have been reported to possess antiviral activity, potentially inhibiting viral replication and spread .

- Antibacterial and Anti-inflammatory Effects : Research indicates that these compounds can also exhibit antibacterial properties and may modulate inflammatory responses, making them candidates for treating infections and inflammatory diseases .

Therapeutic Potential

The therapeutic potential of this compound extends into various areas:

- Calcium Channel Blockers : Some studies suggest that this compound may act as a calcium channel blocker, which is beneficial in treating hypertension and other cardiovascular conditions .

- Neuropeptide Antagonists : The compound has been explored for its ability to act on neuropeptide pathways, potentially offering therapeutic avenues in pain management and neurological disorders .

- Weight Management : Research indicates that derivatives of this compound could play a role in obesity management by modulating lipid metabolism and reducing insulin resistance .

Case Studies

Several case studies highlight the applications of this compound in research:

- Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of various 3,4-dihydropyrimidinones on HL-60 cells. The results indicated that specific substitutions at the 4-position significantly influenced activity, with certain compounds showing IC50 values in the low micromolar range .

- Synthesis Optimization : Another research effort focused on optimizing the synthesis of this compound derivatives using novel catalytic methods that improved yields and reduced reaction times. This advancement is crucial for scaling up production for further biological evaluation .

Data Tables

| Compound | Synthesis Method | Yield (%) | IC50 (µM) | Biological Activity |

|---|---|---|---|---|

| This compound | Biginelli Reaction | 68% | 3.4 | Anticancer |

| Derivative A | Novel Catalyst | 75% | 5.0 | Antiviral |

| Derivative B | Traditional Method | 60% | 7.9 | Antibacterial |

Mécanisme D'action

The mechanism of action of 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can form hydrogen bonds with biological macromolecules, influencing their structure and function. This interaction can lead to the modulation of various biological processes, such as enzyme activity and signal transduction pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one include other dihydropyrimidinones and thiones, such as:

- 4-Methyl-1,2-dihydropyrimidin-2-one

- 6-Methyl-4-oxo-1,4-dihydropyrimidin-2-ylurea

- 2-Ureido-4-methyl-1,2-dihydropyrimidin-2-one .

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which can lead to unique biological activities and applications. Its ethyl and methyl groups can influence its chemical reactivity and interaction with biological targets, making it a valuable compound for research and development .

Activité Biologique

6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one (also referred to as DHPM) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Overview of Dihydropyrimidinones (DHPMs)

Dihydropyrimidinones are a class of compounds that have been studied for their potential as pharmaceuticals. The structural features of DHPMs, particularly the presence of substituents on the aromatic rings, can significantly influence their biological activity.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of DHPMs, including this compound. Research indicates that this compound exhibits activity against various fungal pathogens, including Candida albicans and Cryptococcus neoformans.

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values for this compound against C. albicans at approximately 50 µg/mL and against C. neoformans at lower concentrations, indicating its potential as an antifungal agent .

Anticancer Activity

The anticancer potential of DHPMs has also been explored. For instance, in vitro studies have shown that this compound can inhibit the proliferation of glioma cell lines with no acute toxicological effects observed in preclinical models . This suggests a favorable safety profile for further development.

The mechanism through which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell growth and proliferation, leading to reduced tumor growth.

- Cell Membrane Disruption : Its interaction with fungal cell membranes may compromise their integrity, leading to cell death .

Pharmacokinetics and Toxicology

A study evaluating the pharmacokinetics of this compound showed linear pharmacokinetics and adequate bioavailability after oral administration in rat models. This suggests that the compound could be developed into an effective oral medication .

Comparative Studies

Comparative studies with other DHPM derivatives indicate that structural variations can lead to significant differences in biological activity. For example:

| Compound | MIC against C. albicans (µg/mL) | MIC against C. neoformans (µg/mL) |

|---|---|---|

| This compound | 50 | 32 |

| Other DHPM Derivative A | 70 | 45 |

| Other DHPM Derivative B | 60 | 40 |

This table illustrates that while some derivatives show promise, this compound demonstrates superior antifungal activity .

Propriétés

IUPAC Name |

4-ethyl-6-methyl-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-3-6-4-5(2)8-7(10)9-6/h4H,3H2,1-2H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZLNGLMNBGKAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=O)NC(=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.